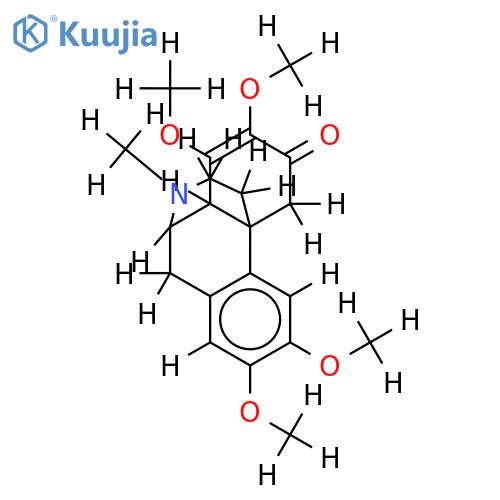Cas no 56596-12-4 (Stephodelin)

Stephodelin structure
商品名:Stephodelin
Stephodelin 化学的及び物理的性質
名前と識別子
-
- Stephodelin
- Stephodeline
- Isostephodelin
- SCHEMBL8206847
- AKOS040763310
- 56596-12-4
- 123750-34-5
-
- インチ: InChI=1S/C21H27NO5/c1-22-7-6-21-11-15(23)19(26-4)20(27-5)18(21)14(22)8-12-9-16(24-2)17(25-3)10-13(12)21/h9-10,14,18H,6-8,11H2,1-5H3
- InChIKey: YRYHFXJRUQQCBR-UHFFFAOYSA-N
- ほほえんだ: COC1=C(OC)C(=O)CC23CCN(C)C(Cc4cc(OC)c(OC)cc24)C13 |c:2,TLB:2:26:25.16.15:12.11.10|
計算された属性
- せいみつぶんしりょう: 373.18892296g/mol
- どういたいしつりょう: 373.18892296g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 27
- 回転可能化学結合数: 4
- 複雑さ: 634
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
Stephodelin 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | TN6261-1 mL * 10 mM (in DMSO) |
Stephodeline |
56596-12-4 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4520 | 2023-09-15 | |
| TargetMol Chemicals | TN6261-5 mg |
Stephodeline |
56596-12-4 | 98% | 5mg |
¥ 4,420 | 2023-07-10 | |
| TargetMol Chemicals | TN6261-1 ml * 10 mm |
Stephodeline |
56596-12-4 | 1 ml * 10 mm |
¥ 4520 | 2024-07-19 | ||
| TargetMol Chemicals | TN6261-5mg |
Stephodeline |
56596-12-4 | 5mg |
¥ 4420 | 2024-07-19 |
Stephodelin 関連文献
-
Kenneth W. Bentley Nat. Prod. Rep. 1999 16 367
-
K. W. Bentley Nat. Prod. Rep. 1991 8 339
-
3. Index pages
-
K. W. Bentley Nat. Prod. Rep. 1991 8 339
-
Kenneth W. Bentley Nat. Prod. Rep. 1997 14 387
56596-12-4 (Stephodelin) 関連製品
- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)
- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)
- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)
- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
